molecular formula C16H21F2NO3 B1504459 1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine CAS No. 941711-19-9

1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine

Cat. No. B1504459
Key on ui cas rn: 941711-19-9
M. Wt: 313.34 g/mol
InChI Key: BMLLANIYQXGZFE-UHFFFAOYSA-N
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Patent
US08642621B2

Procedure details

4-(2,4-Difluoro-phenyl)-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (0.2 g) was dissolved in a solution of hydrogen chloride in dioxane (4 N, 1 mL). The mixture was stirred for 1 hour and the solvent removed by evaporation under vacuum. The solid was triturated from ether to afford the title compound as a pale yellow solid (0.08 g). LCMS m/z 214.25 [M+H]+. R.T.=1.06 min (Analytical Method 4).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]([C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][C:16]=2[F:22])([OH:14])[CH2:10][CH2:9]1)=O)(C)(C)C>Cl.O1CCOCC1>[F:22][C:16]1[CH:17]=[C:18]([F:21])[CH:19]=[CH:20][C:15]=1[C:11]1([OH:14])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(O)C1=C(C=C(C=C1)F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
The solid was triturated from ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C1(CCNCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.08 g
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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